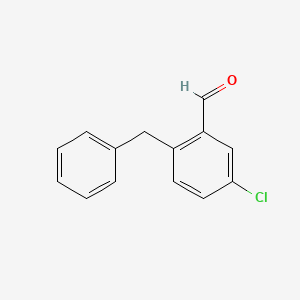

2-Benzyl-5-chlorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

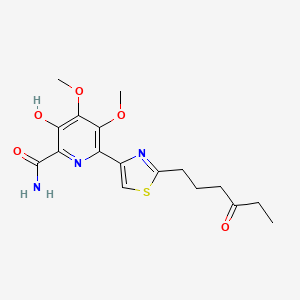

2-Benzyl-5-chlorobenzaldehyde is a chemical compound with the molecular formula C14H11ClO . It is an intermediate in the formation of 2-Chloroanthracene .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-chlorobenzaldehyde can be analyzed using techniques such as infrared (IR) spectroscopy and density functional theory (DFT) . These techniques allow for spectral investigation and conformational analysis .Chemical Reactions Analysis

The Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position, could potentially be relevant to 2-Benzyl-5-chlorobenzaldehyde . This reaction typically involves treatment with sodium or potassium hydroxide .Physical And Chemical Properties Analysis

2-Benzyl-5-chlorobenzaldehyde has a molecular weight of 230.69 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Pharmaceutical Applications

2-Benzyl-5-chlorobenzaldehyde can be used as an intermediate in the synthesis of various pharmaceuticals . Its unique chemical properties and reactivity make it a versatile reagent, enabling researchers to explore the creation of novel drugs with tailored characteristics .

Agrochemical Applications

In addition to its pharmaceutical applications, 2-Benzyl-5-chlorobenzaldehyde can also be used in the synthesis of various agrochemicals . Its unique reactivity can be harnessed to create compounds that are effective in pest control and crop protection .

Chemical Synthesis

2-Benzyl-5-chlorobenzaldehyde is a valuable tool in the realm of chemical synthesis . It can be used as a reagent in various chemical reactions, enabling the creation of novel materials and compounds .

Gas Chromatographic Determination

2-Benzyl-5-chlorobenzaldehyde can be used in the development of methods for the gas chromatographic determination of benzaldehyde in injectable pharmaceutical formulations . This involves the use of solid-phase microextraction coupled with a gas chromatography–flame ionization detector .

Electrochemical Oxidation

2-Benzyl-5-chlorobenzaldehyde can be used in electrochemical oxidation reactions . These reactions are important for the preparation of high-value-added compounds, such as ketones, esters, amides, and aldehydes, from simple and readily available alkanes .

C-N Bond Cleavage

2-Benzyl-5-chlorobenzaldehyde can be used in the oxidative cleavage of C-N bonds . This method selectively oxidatively cleaves the C-N bond without the need for metal catalysts or external oxidants .

Safety and Hazards

Propriétés

IUPAC Name |

2-benzyl-5-chlorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14-7-6-12(13(9-14)10-16)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRIIVRZMQPJBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)

![[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid](/img/structure/B571201.png)

![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)

![Methanol, [3-(6-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI)](/img/no-structure.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)

![6H-[1,2,4]Triazolo[1',5':4,5]pyrazino[1,2-b][1,2,4,5]tetrazine](/img/structure/B571210.png)

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride](/img/structure/B571218.png)